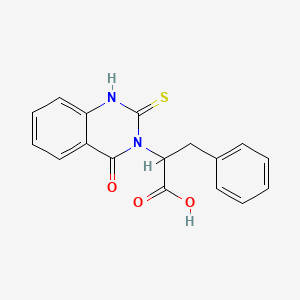
2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related dihydroquinazolinone compounds often involves cyclocondensation reactions, utilizing catalysts to enhance reaction efficiency. For instance, succinimide-N-sulfonic acid has been employed as a mild and efficient catalyst for synthesizing 2,3-dihydro-2-phenylquinazolin-4(1H)-ones, showcasing high yields and simple procedures (Ghashang, Aswin, & Mansoor, 2015). Similarly, phospho sulfonic acid catalyzes the synthesis of these compounds in aqueous ethanol medium, highlighting the advantages of high yields and short reaction times (Aswin, Mansoor, & Ahmed, 2015).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is confirmed through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These methods provide detailed information about the compound's framework and the arrangement of atoms, essential for understanding its chemical behavior and potential interactions (Hayun et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of dihydroquinazolinone compounds involves interactions with various reagents to form novel structures. For example, the condensation of mercapto-3H-quinazolin-4-one with chloroacetic acid results in the formation of sulfanyl-acetic acid derivatives, showcasing the compound's versatility in undergoing chemical transformations to generate new molecules with potentially significant biological activities (Reddy, Naidu, & Dubey, 2012).
科学的研究の応用
Synthesis and Eco-Friendly Reactions
Research conducted by Reddy et al. (2012) focused on the synthesis of various quinazolinone derivatives, including 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid, using eco-friendly solvents and conditions. This study highlights the potential of this compound in green chemistry applications (Reddy, Naidu & Dubey, 2012).
Antioxidant Applications
Habib et al. (2014) investigated the use of quinazolinone derivatives as antioxidant additives in lubricating oils. Their findings suggest the potential of these compounds, including 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid, in enhancing the oxidative stability of lubricants (Habib, Hassan & El‐Mekabaty, 2014).
Cytotoxic Activity in Cancer Research
Nguyen et al. (2019) explored the synthesis of quinazolinone derivatives and their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. This research indicates the potential use of these compounds, including the specific acid , in developing treatments for certain types of cancer (Nguyen et al., 2019).
Antimicrobial Activities
Research by Rajasekaran et al. (2013) on quinazolinone derivatives, including 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid, demonstrated antimicrobial and anticonvulsant activities. This indicates potential applications in the development of new antimicrobial agents (Rajasekaran, Rajamanickam & Darlinquine, 2013).
Safety and Hazards
特性
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15-12-8-4-5-9-13(12)18-17(23)19(15)14(16(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPJYVUGUPXMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837909 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

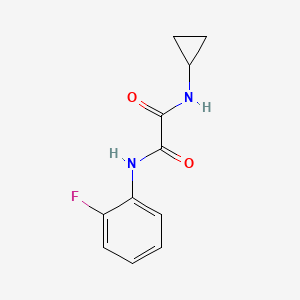
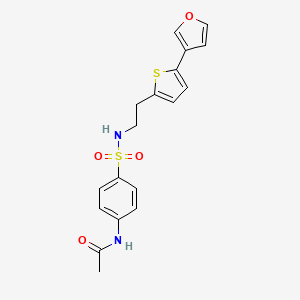

![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

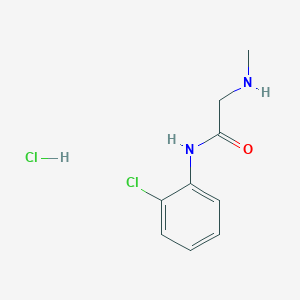
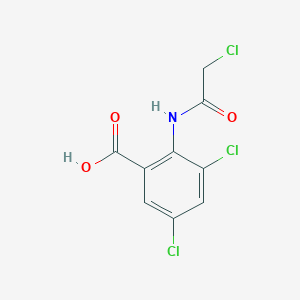
![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)
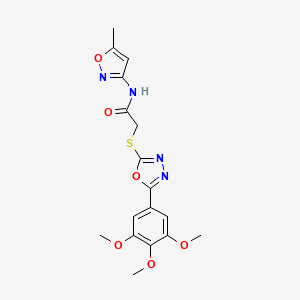

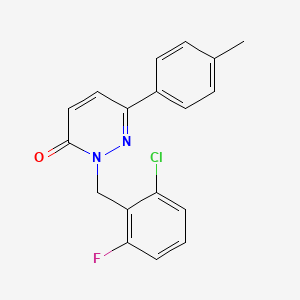
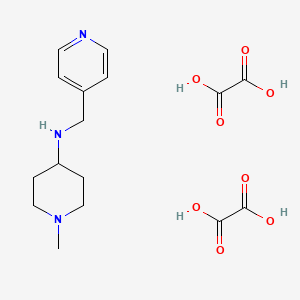
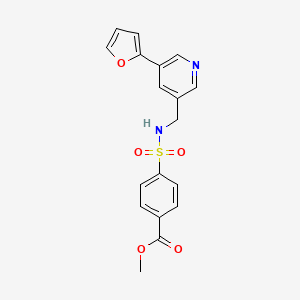
![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)